N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of naphthalene and phenyl groups, which contribute to its stability and reactivity. It is often used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives with phenylboronic acids under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and sulfonated compounds, which can be further utilized in different applications .
Scientific Research Applications
N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in OLEDs, enhancing the efficiency and stability of these devices.
Photovoltaics: The compound is employed in organic photovoltaic cells, contributing to improved charge transport and overall device performance.
Chemical Sensors: Due to its unique electronic properties, it is used in the development of chemical sensors for detecting various analytes.
Biomedical Research: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential therapeutic applications
Mechanism of Action
The mechanism by which N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine exerts its effects is primarily through its role as a hole-transporting material. In OLEDs, it facilitates the movement of positive charges (holes) from the anode to the emissive layer, thereby enhancing the efficiency of light emission. The molecular targets include the organic layers within the device, and the pathways involve charge transport and recombination processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs and organic electronic devices.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Used in organic electronics, particularly in OLEDs and perovskite solar cells.
Uniqueness
N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine stands out due to its specific structural arrangement, which provides enhanced stability and electronic properties. Its ability to undergo various chemical modifications also makes it a versatile compound for different applications .
Properties
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25N/c1-3-10-25(11-4-1)29-20-23-34(33(24-29)27-12-5-2-6-13-27)35-30-21-18-28(19-22-30)32-17-9-15-26-14-7-8-16-31(26)32/h1-24,35H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMCIXNSORACAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.